molecular formula C14H19ClN2O3 B5289706 [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-chloro-5-methoxyphenyl)methanone

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-chloro-5-methoxyphenyl)methanone

Cat. No.: B5289706
M. Wt: 298.76 g/mol
InChI Key: WRYAEYDKPNUWPR-OLZOCXBDSA-N
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Description

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-chloro-5-methoxyphenyl)methanone is a complex organic compound that features both piperidine and phenyl groups

Properties

IUPAC Name

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-chloro-5-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3/c1-19-11-6-9(5-10(15)7-11)14(18)17-4-3-12(16)13(8-17)20-2/h5-7,12-13H,3-4,8,16H2,1-2H3/t12-,13+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYAEYDKPNUWPR-OLZOCXBDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CCC1N)C(=O)C2=CC(=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1CN(CC[C@H]1N)C(=O)C2=CC(=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-chloro-5-methoxyphenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and ketone precursors.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide.

    Attachment of the Phenyl Group: The phenyl group is typically introduced through a coupling reaction, such as a Suzuki coupling, using a boronic acid derivative of the phenyl group and a halogenated piperidine intermediate.

    Final Assembly: The final compound is assembled through a series of condensation and protection-deprotection steps to ensure the correct stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale production. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst conditions are optimized for maximum yield and purity.

    Use of Continuous Flow Reactors: To enhance efficiency and scalability, continuous flow reactors may be employed.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Products may include quinones or nitroso derivatives.

    Reduction: Alcohol derivatives are common products.

    Substitution: Various substituted phenyl derivatives can be formed.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

Medicine

    Drug Development: The compound is a potential candidate for drug development, particularly in targeting neurological disorders.

Industry

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and phenyl group allow it to fit into active sites of enzymes, inhibiting their activity. The methoxy and amino groups can form hydrogen bonds with amino acid residues, stabilizing the compound within the active site.

Comparison with Similar Compounds

Similar Compounds

  • [(3S,4R)-4-amino-3-hydroxypiperidin-1-yl]-(3-chloro-5-methoxyphenyl)methanone
  • [(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-bromo-5-methoxyphenyl)methanone

Uniqueness

[(3S,4R)-4-amino-3-methoxypiperidin-1-yl]-(3-chloro-5-methoxyphenyl)methanone is unique due to its specific stereochemistry and the presence of both methoxy and chloro groups, which confer distinct reactivity and binding properties compared to its analogs.

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